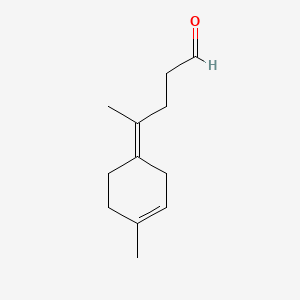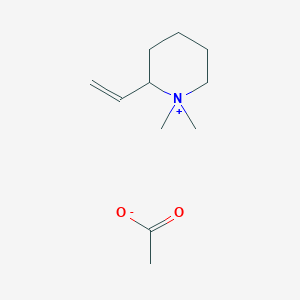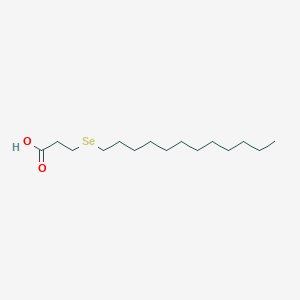
3H-Indole, 2,3,3-trimethyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indole, 2,3,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.2276 g/mol . . This compound is a derivative of indole, a bicyclic aromatic heterocycle, and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indole, 2,3,3-trimethyl-, perchlorate typically involves the reaction of 2,3,3-trimethyl-3H-indole with perchloric acid. One common method involves refluxing 4-bromophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid, followed by neutralization with sodium hydroxide and extraction with ethyl acetate . The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Indole, 2,3,3-trimethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indole compounds.
Applications De Recherche Scientifique
3H-Indole, 2,3,3-trimethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reactant in organic synthesis reactions, particularly in the synthesis of cyanine dyes and squarylium-based chromogenic anion sensors
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3H-Indole, 2,3,3-trimethyl-, perchlorate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethyl-3H-indole: A closely related compound with similar chemical properties.
2,3,3,5-Tetramethyl-3H-indole: Another derivative with additional methyl groups.
Uniqueness
3H-Indole, 2,3,3-trimethyl-, perchlorate is unique due to its specific structure and reactivity. The presence of the perchlorate group enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
53057-95-7 |
|---|---|
Formule moléculaire |
C11H14ClNO4 |
Poids moléculaire |
259.68 g/mol |
Nom IUPAC |
perchloric acid;2,3,3-trimethylindole |
InChI |
InChI=1S/C11H13N.ClHO4/c1-8-11(2,3)9-6-4-5-7-10(9)12-8;2-1(3,4)5/h4-7H,1-3H3;(H,2,3,4,5) |
Clé InChI |
IDURQRJRAGFZOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C1(C)C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


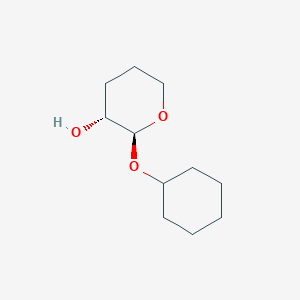
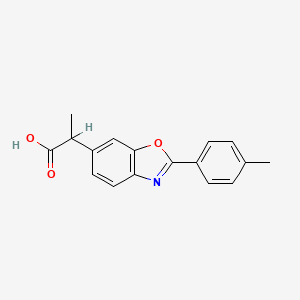
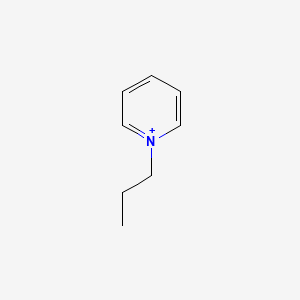
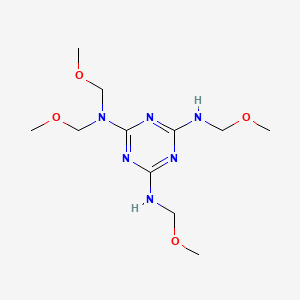
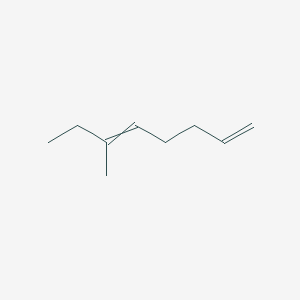
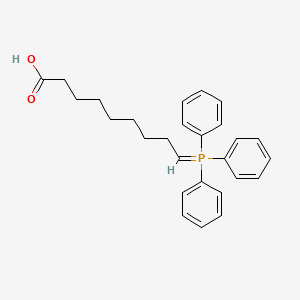
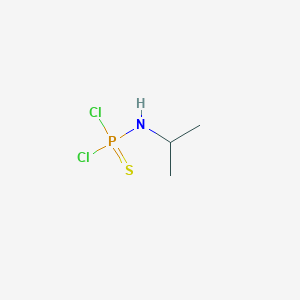


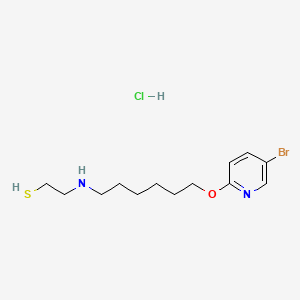
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
